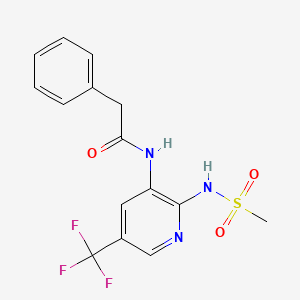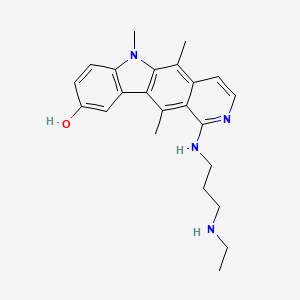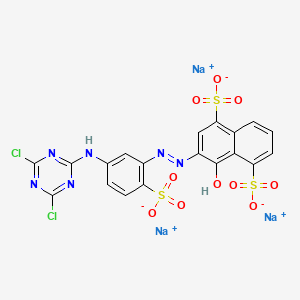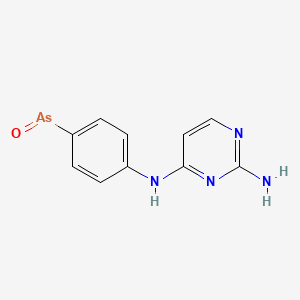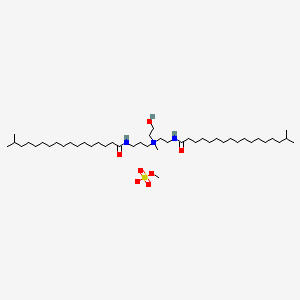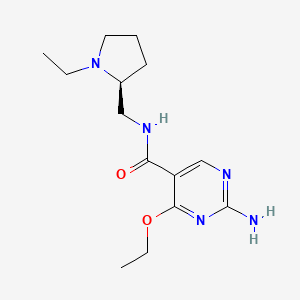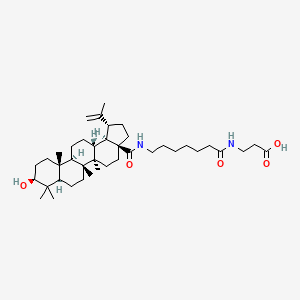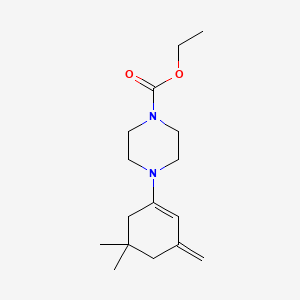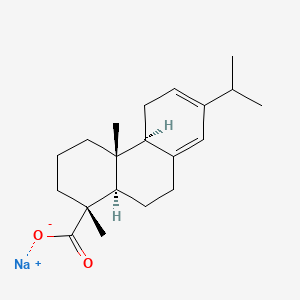
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 257-301-7: 1-fenil-3-(1,2,3-tiadiazol-5-il)urea , es un compuesto químico que pertenece a la clase de las N-fenilureas. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo la agricultura, la industria farmacéutica y la ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 1-fenil-3-(1,2,3-tiadiazol-5-il)urea se puede sintetizar a través de la reacción del isocianato de fenilo con la 1,2,3-tiadiazol-5-amina. La reacción típicamente ocurre en un solvente orgánico como diclorometano o tetrahidrofurano, bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna.
Métodos de producción industrial: En entornos industriales, la producción de 1-fenil-3-(1,2,3-tiadiazol-5-il)urea involucra la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto final se obtiene a menudo mediante procesos de cristalización y secado.
Análisis De Reacciones Químicas
Tipos de reacciones: La 1-fenil-3-(1,2,3-tiadiazol-5-il)urea experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en aminas o tioles correspondientes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el anillo de tiadiazol se sustituye con diferentes nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean nucleófilos como aminas, alcoholes o tioles en condiciones básicas o ácidas.
Productos principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas y tioles.
Sustitución: Diversos derivados de tiadiazol sustituidos.
Aplicaciones Científicas De Investigación
La 1-fenil-3-(1,2,3-tiadiazol-5-il)urea tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su uso potencial en el desarrollo de fármacos, particularmente como inhibidor de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de la 1-fenil-3-(1,2,3-tiadiazol-5-il)urea implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función. El compuesto también puede interactuar con receptores celulares, modulando vías de transducción de señales y afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares:
- 1-fenil-3-(1,2,3-tiadiazol-4-il)urea
- 1-fenil-3-(1,2,4-tiadiazol-5-il)urea
- 1-fenil-3-(1,3,4-tiadiazol-5-il)urea
Comparación: La 1-fenil-3-(1,2,3-tiadiazol-5-il)urea es única debido a su patrón de sustitución específico en el anillo de tiadiazol, que confiere propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferente reactividad y selectividad en reacciones químicas, así como diferentes grados de actividad biológica.
Propiedades
Número CAS |
51590-83-1 |
|---|---|
Fórmula molecular |
C20H29NaO2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
Clave InChI |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
SMILES isomérico |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


